5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Overview
Description
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, also known as 5-BTPI, is a heterocyclic compound that has drawn considerable attention for its potential applications in synthetic organic chemistry, medicinal chemistry, and materials science. It is a versatile building block for a variety of organic compounds, and its structure is suitable for a range of reactions, making it a useful intermediate in the synthesis of a variety of compounds. The compound has been studied in detail in the scientific literature, and its various properties and applications have been explored.
Scientific Research Applications
Synthesis and Characterization
AKT Inhibition Activity : A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles, including derivatives synthesized from 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, were evaluated for Akt kinase activity. This highlights the potential role of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole in cancer research and therapy (Gogireddy et al., 2014).
Regiospecific Synthesis : In another study, a regiospecific approach was used to synthesize N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers using 5-bromo-1-methyl-6,7-dihydro-1H-indazole. This technique underscores the chemical flexibility and potential for tailored molecular design of compounds including 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole (Dandu et al., 2007).
Chemical Properties and Stability
Physical Properties and Thermal Stability : A study on the synthesis of a new sugar imine molecule involving derivatives of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole showed its physical properties and thermal stability, highlighting its potential in the field of biochemistry and pharmaceuticals (Majed Jari Mohammed et al., 2020).
Crystal Structure Analysis : The crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was analyzed, providing insights into the molecular architecture and potential applications in materials science and drug design (Anuradha et al., 2014).
Biological Applications
HMG-CoA Reductase Inhibitors : Research on indazole-derived HMG-CoA reductase inhibitors, with structures based on 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, demonstrated significant inhibitory activity, indicating its potential use in treating hyperlipidemia (Kim & Jahng, 1995).
Antibacterial Activity : Another study synthesized and evaluated the antibacterial activity of substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles derived from 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, contributing to the ongoing search for new antibacterial agents (Brahmeshwari et al., 2014).
Anti-Inflammatory Properties : The synthesis and evaluation of substituted 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols, based on 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, revealed anti-inflammatory properties, suggesting its use in developing new anti-inflammatory drugs (Arustamyan et al., 2021).
properties
IUPAC Name |
5-bromo-1-(oxan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSQXTINASWATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole | |
CAS RN |
478828-53-4 | |
Record name | 5-bromo-1-(oxan-2-yl)-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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